1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol
Overview
Description
The compound "1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as phenyl groups and substituted ethanones or ethanols. These compounds are characterized by their molecular structures, vibrational frequencies, and crystallography data. They are synthesized through different reactions, including Knoevenagel condensation and hydrolysis, and their properties are analyzed using various spectroscopic methods and theoretical calculations like DFT and NBO analysis .
Synthesis Analysis
The synthesis of related compounds involves reactions such as the Knoevenagel condensation between 2-methylpyridine and benzaldehyde, which yields 1-phenyl-2-(2-pyridyl)ethanol without the need for a catalyst or solvent . Another compound, 1-phenyl-1,2-ethanediol, is synthesized from the hydrolysis of epoxy styrene in a water medium . These methods highlight the potential pathways that could be adapted for the synthesis of "1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol," suggesting that similar solvent-free conditions or hydrolysis reactions might be applicable.
Molecular Structure Analysis
The molecular structure of these compounds is determined using techniques such as single-crystal X-ray diffraction, which reveals the crystalline systems and space groups they belong to . The geometrical parameters obtained from these studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which in turn affects the compound's reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of these compounds is explored through various analyses, including HOMO-LUMO studies, which provide insights into the charge transfer within the molecules . The presence of electronegative groups like carbonyl or cyano groups influences the reactivity, making certain regions of the molecule more prone to nucleophilic or electrophilic attacks . These studies are essential for predicting the behavior of "1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol" in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are characterized by spectroscopic techniques such as FT-IR, NMR, and UV-Visible spectroscopy . These techniques provide information on vibrational frequencies, hydrogen bonding, and electronic transitions. Additionally, theoretical calculations like DFT and QTAIM are used to predict thermodynamic parameters and analyze noncovalent interactions . The molecular docking studies also suggest potential biological activities, such as inhibitory activity against various proteins .
Scientific Research Applications
Structure-Activity Relationships
- A study on a series of analogues of SKF-96365, including 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol, revealed significant effects on endoplasmic reticulum Ca2+ release and store-operated Ca2+ entry in lymphocyte cell lines (Dago et al., 2018).
Organic Synthesis and Catalysis
- Research involving 1-phenyl-2-propyn-1-ol, a related compound, demonstrated its activation in the formation of allenylidene derivatives and alkenylcarbyne complexes, highlighting its utility in organic synthesis (Bustelo et al., 2007).
- The synthesis of various deuteriated acids, including those related to 1-phenyl-2-propen-1-ol, was achieved through the crossed Kolbe electrolysis method, showing the compound's significance in creating isotopically labeled molecules (Tashiro et al., 1991).
- A study on cytochrome P450cam-catalyzed oxidation of trans-1-phenyl-2-vinylcyclopropane, which is structurally similar to 1-(
2H_5_)Phenyl(2H_4_)ethan-1-ol, provided insights into the oxidation mechanisms of similar compounds (Miller et al., 1992).
Biocatalysis and Asymmetric Synthesis
- Candida parapsilosis SYB-1 was used for the asymmetric conversion of 1-phenyl-1,2-ethanediol, highlighting the biocatalytic potential of compounds like 1-(
2H_5_)Phenyl(2H_4_)ethan-1-ol in producing optically active alcohols (Nie Yao, 2003).
Photophysical Properties
- The study of PtAg2 acetylide complexes supported with various ligands, including those derived from 1-phenyl-2-propyn-1-ol, provided insights into their photophysical properties and applications in organic light-emitting diodes (Shu et al., 2017).
Crystal Structure Analysis
- An investigation into the crystal structure of 1-phenyl-1,2-ethanediol, a similar compound, offered insights into the intermolecular interactions and crystal packing, which can be relevant for understanding the properties of 1-(
2H_5_)Phenyl(2H_4_)ethan-1-ol (Bikas et al., 2019).
properties
IUPAC Name |
1,2,2,2-tetradeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3,2D,3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-KIVWUKIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C([2H])([2H])[2H])O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575819 | |
Record name | 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol | |
CAS RN |
19547-01-4 | |
Record name | α-(Methyl-d3)benzene-2,3,4,5,6-d5-methan-α-d-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19547-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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